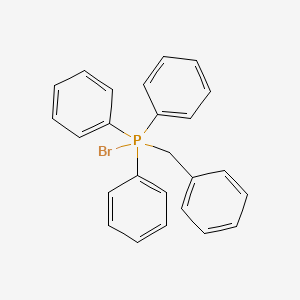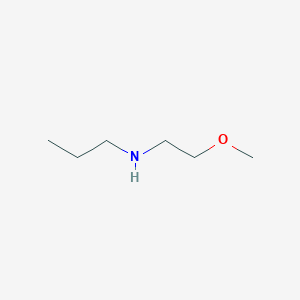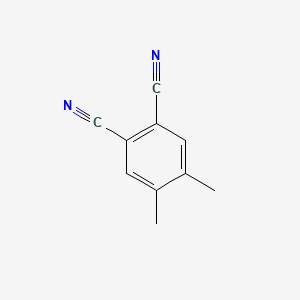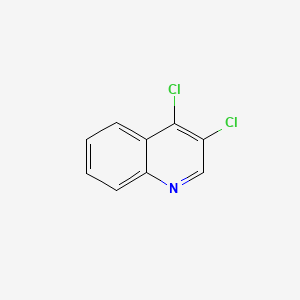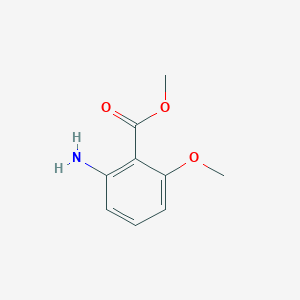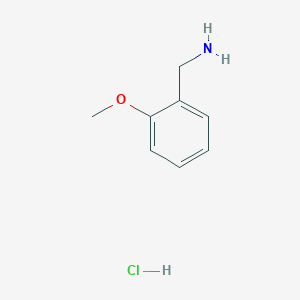
1-(4-Methylphenoxy)-2-propanol
Übersicht
Beschreibung
1-(4-Methylphenoxy)-2-propanol (4-MMPP) is an organic compound used in various scientific research applications. It is a derivative of phenol and is composed of a phenol ring and a propanol side chain. 4-MMPP is an important intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used in the production of polymers, plasticizers, and surfactants. 4-MMPP has been studied for its biochemical and physiological effects and has been used in laboratory experiments for its advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Photodegradation of Herbicides
Research indicates that certain organic compounds, such as 2-propanol, can significantly reduce the photodegradation efficiency of herbicides like 4-chloro-2-methylphenoxyacetic acid (MCPA) under UVB irradiation in aqueous solutions. This reduction in photolysis quantum yield suggests that compounds like 2-propanol can influence the persistence and environmental fate of herbicides in aquatic ecosystems by modifying their primary phototransformation pathways (Vione et al., 2010).
Ring-Opening Polymerization Catalysts
The interaction of compounds such as 2-propanol with certain organometallic complexes has been explored for applications in polymer synthesis. For example, reactions involving 2-propanol and specific aluminum-based compounds have led to the development of efficient catalysts for the ring-opening polymerization of lactones. These catalysts are derived from the reactions of methylenebis phenols with aluminum reagents in the presence of 2-propanol, showcasing the potential of such alcohol derivatives in facilitating polymer production processes (Chen et al., 2001).
Molecular Dynamics Studies
Studies on monohydroxy alcohols with a single phenyl group, such as 1-(4-methylphenyl)-1-propanol, have revealed insights into the effects of molecular structure on their physical properties. Through techniques like broadband dielectric spectroscopy and differential scanning calorimetry, researchers have identified the impact of the phenyl ring's position and the hydroxyl group on molecular dynamics, offering valuable information for the design and application of such compounds in various scientific fields (Kołodziej et al., 2020).
Biotransformation in Environmental Remediation
Research into the biotransformation of environmental pollutants like bisphenol A (BPA) has highlighted the role of enzymes in degrading such compounds. Studies involving laccase from Fusarium incarnatum and its application in reverse micelles systems have demonstrated significant degradation of BPA, suggesting the potential of such biocatalytic approaches in environmental remediation efforts (Chhaya & Gupte, 2013).
Wirkmechanismus
Target of Action
It is suggested that similar compounds may interact with enzymes involved in the carotenoid biosynthesis pathway .
Mode of Action
It is plausible that it may interact with its targets through a nucleophilic substitution route . This involves the replacement of a leaving group in a molecule by a nucleophile, which in this case could be 1-(4-Methylphenoxy)-2-propanol .
Biochemical Pathways
This compound may affect the carotenoid biosynthesis pathway . Carotenoids are essential components for the assembly of the photosynthetic apparatus of green plants. They serve as accessory pigments in light harvesting and play an active role in electron transfer processes of photosystem II . Inhibition of carotenoid synthesis may prevent the formation of enough carotenoids to ensure efficient photoprotection .
Pharmacokinetics
It is known that similar compounds undergo rapid oxidative metabolism in vitro .
Result of Action
It is suggested that inhibition of carotenoid synthesis could lead to the degradation of chlorophyll depending on the intensity of illumination, leading to the typical bleaching symptoms in plants .
Action Environment
It is known that the action of similar compounds can be influenced by factors such as light intensity .
Biochemische Analyse
Biochemical Properties
1-(4-Methylphenoxy)-2-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the carotenoid biosynthetic pathway . This interaction can lead to a reduction in carotenoid levels, affecting the overall biochemical balance within the cell.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. For instance, it has been shown to inhibit the activity of enzymes involved in the carotenoid biosynthetic pathway, resulting in reduced carotenoid levels . This inhibition can affect various cellular processes, including photosynthesis and oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can degrade over time, leading to a reduction in its inhibitory effects on enzymes . Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant changes in gene expression and metabolic pathways. High doses of the compound have been associated with toxic effects, including oxidative stress and cellular damage . These effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit the activity of enzymes involved in the carotenoid biosynthetic pathway, leading to changes in metabolite levels and metabolic flux . These interactions can have significant effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function . Understanding the transport and distribution mechanisms of the compound is crucial for determining its effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall effects on cellular processes.
Eigenschaften
IUPAC Name |
1-(4-methylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOVIJQMFYQNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495688 | |
| Record name | 1-(4-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4369-08-8 | |
| Record name | 1-(4-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


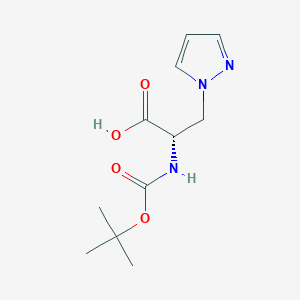
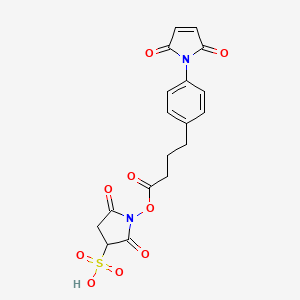
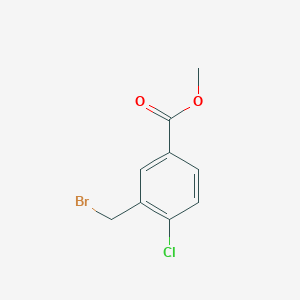
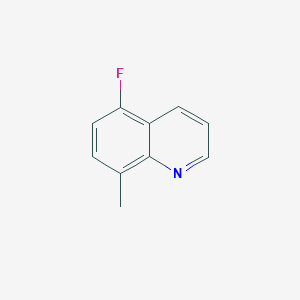

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1589883.png)
